molecular formula C24H23N B15165085 N,N-Bis(3-phenylprop-2-en-1-yl)aniline CAS No. 234092-61-6

N,N-Bis(3-phenylprop-2-en-1-yl)aniline

Cat. No.: B15165085
CAS No.: 234092-61-6
M. Wt: 325.4 g/mol
InChI Key: IKDSBKHIZITXIR-UHFFFAOYSA-N
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Description

N,N-Bis(3-phenylprop-2-en-1-yl)aniline: is an organic compound characterized by the presence of two phenylprop-2-en-1-yl groups attached to the nitrogen atom of an aniline molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-phenylprop-2-en-1-yl)aniline typically involves the reaction of aniline with 3-phenylprop-2-en-1-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of aniline attacks the electrophilic carbon of the halide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include acetonitrile and water, and catalysts such as zinc bromide and Oxone are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylprop-2-en-1-yl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N,N-Bis(3-phenylprop-2-en-1-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(3-phenylprop-2-en-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline
  • N-[(2E)-3-phenylprop-2-en-1-yl]aniline
  • N-(3-phenylprop-2-yn-1-yl)aniline

Comparison: N,N-Bis(3-phenylprop-2-en-1-yl)aniline is unique due to the presence of two phenylprop-2-en-1-yl groups, which confer distinct chemical and physical properties compared to its similar compounds.

Properties

CAS No.

234092-61-6

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-bis(3-phenylprop-2-enyl)aniline

InChI

InChI=1S/C24H23N/c1-4-12-22(13-5-1)16-10-20-25(24-18-8-3-9-19-24)21-11-17-23-14-6-2-7-15-23/h1-19H,20-21H2

InChI Key

IKDSBKHIZITXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCN(CC=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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